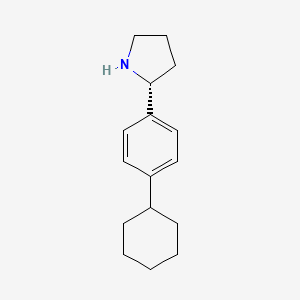
(R)-2-(4-Cyclohexylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(4-Cyclohexylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring attached to a cyclohexylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Cyclohexylphenyl)pyrrolidine typically involves the asymmetric hydrogenation of a suitable precursor. One common method is the hydrogenation of 2-(4-Cyclohexylphenyl)pyrrole using a chiral catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Cyclohexylphenyl)pyrrolidine may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
化学反应分析
Types of Reactions
®-2-(4-Cyclohexylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and a metal catalyst to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
®-2-(4-Cyclohexylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-2-(4-Cyclohexylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
(S)-2-(4-Cyclohexylphenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(4-Cyclohexylphenyl)pyrrole: A precursor in the synthesis of the compound.
Cyclohexylbenzene: A structurally related compound with different functional groups.
Uniqueness
®-2-(4-Cyclohexylphenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a cyclohexylphenyl group. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis .
属性
分子式 |
C16H23N |
|---|---|
分子量 |
229.36 g/mol |
IUPAC 名称 |
(2R)-2-(4-cyclohexylphenyl)pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-2-5-13(6-3-1)14-8-10-15(11-9-14)16-7-4-12-17-16/h8-11,13,16-17H,1-7,12H2/t16-/m1/s1 |
InChI 键 |
CDDKGFWIDDKMTE-MRXNPFEDSA-N |
手性 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@H]3CCCN3 |
规范 SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3CCCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


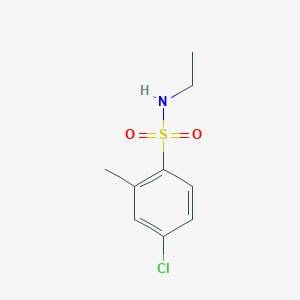
![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
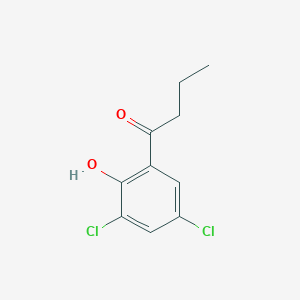
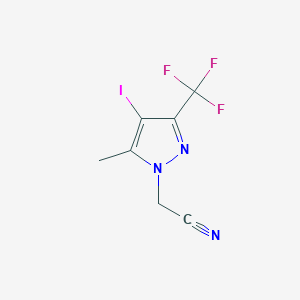
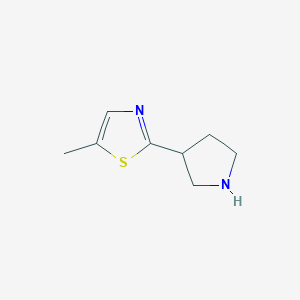

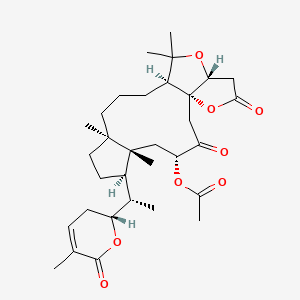
![5-bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13333838.png)


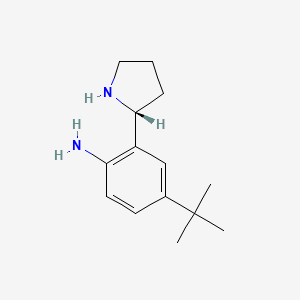
![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)

